REACTION_CXSMILES
|
O=[C:2](C1SC=CC=1)[CH2:3]C#N.[C:11]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[CH3:12].CC1SC=C(C(=O)CC#N)C=1>>[C:11]([O:13][CH2:14][CH3:15])([O:16][CH2:17][CH3:18])([O:19][CH2:20][CH3:21])[CH2:12][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
5-methyl-β-oxo-3-thiophenepropionitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CS1)C(CC#N)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(OCC)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |